

### CHNQD-01255 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CHNQD-01255

Cat. No.: B13915377

Get Quote

### In-Depth Technical Guide: CHNQD-01255

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**CHNQD-01255** is a novel, orally active prodrug of the natural Arf-GEF (ADP-ribosylation factor guanine nucleotide-exchange factor) inhibitor, Brefeldin A (BFA). Developed to overcome the limitations of BFA, such as poor solubility and significant toxicity, **CHNQD-01255** demonstrates enhanced pharmacokinetic properties and a superior safety profile, positioning it as a promising candidate for anti-cancer therapy, particularly for hepatocellular carcinoma (HCC). This document provides a comprehensive overview of the molecular characteristics, mechanism of action, and key experimental data related to **CHNQD-01255**.

#### **Core Molecular Data**

The fundamental molecular properties of **CHNQD-01255** are summarized below.



| Property           | Value                                                                                                                                                                                   | Reference |
|--------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Chemical Formula   | C23H29NO6                                                                                                                                                                               | [1]       |
| Molecular Weight   | 415.49 g/mol                                                                                                                                                                            | [1]       |
| Exact Mass         | 415.1995                                                                                                                                                                                | [1]       |
| Elemental Analysis | C, 66.49%; H, 7.04%; N, 3.37%; O, 23.10%                                                                                                                                                | [1]       |
| IUPAC Name         | (1R,2E,6S,10E,11aS,13S,14a<br>R)-1-hydroxy-6-methyl-4-oxo-<br>1,6,7,8,9,11a,12,13,14,14a-<br>decahydro-4H-<br>cyclopenta[f]oxacyclotridecin-<br>13-yl (pyridin-3-ylmethyl)<br>carbonate | [1]       |
| CAS Number         | 2756173-91-6                                                                                                                                                                            | [1]       |

# Mechanism of Action: Brefeldin A Signaling Pathway

**CHNQD-01255** is designed as a prodrug that is rapidly converted to Brefeldin A (BFA) in vivo[2]. BFA exerts its biological effects by targeting Arf-GEFs, which are crucial for the activation of Arf proteins, small GTPases that regulate vesicular trafficking and organelle structure, including the Golgi apparatus and endoplasmic reticulum (ER)[3].

The inhibitory action of BFA on Arf-GEFs disrupts the protein secretion pathway, leading to the accumulation of secretory proteins in the ER and the disassembly of the Golgi complex. This disruption of cellular homeostasis can induce ER stress and, subsequently, apoptosis in cancer cells.





Click to download full resolution via product page

Caption: Mechanism of action of CHNQD-01255 via its active form, Brefeldin A.

## Preclinical Data In Vitro Efficacy

The anti-proliferative activity of **CHNQD-01255** was evaluated against human hepatocellular carcinoma cell lines.

| Cell Line | IC50 (μM) |
|-----------|-----------|
| HepG2     | 0.1       |
| BEL-7402  | 0.07      |

#### **In Vivo Efficacy**

The anti-tumor efficacy of CHNQD-01255 was assessed in a HepG2 xenograft mouse model.



| Treatment Group | Dose (mg/kg) | Administration<br>Route | Tumor Growth<br>Inhibition (TGI) |
|-----------------|--------------|-------------------------|----------------------------------|
| CHNQD-01255     | 45           | Oral (p.o.)             | 61.0%                            |

#### **Pharmacokinetic Profile**

Pharmacokinetic parameters of CHNQD-01255 and the resulting BFA were determined in mice.

| Compound                 | Dose (mg/kg) | Administration<br>Route | Bioavailability (F) |
|--------------------------|--------------|-------------------------|---------------------|
| BFA from CHNQD-<br>01255 | 45           | Oral (p.o.)             | 18.96%              |

#### **Safety Profile**

The maximum tolerated dose (MTD) of **CHNQD-01255** was determined to be significantly higher than that of BFA.

| Compound    | Administration Route | MTD (mg/kg) |
|-------------|----------------------|-------------|
| CHNQD-01255 | Oral (p.o.)          | > 750       |
| BFA         | Oral (p.o.)          | < 506       |

# Experimental Protocols Cell Proliferation Assay (MTS Assay)

This protocol outlines the general steps for assessing cell viability and proliferation using an MTS assay.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medkoo.com [medkoo.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel effects of Brefeldin A (BFA) in signaling through the insulin receptor (IR) pathway and regulating FoxO1-mediated transcription PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CHNQD-01255 molecular weight and formula].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13915377#chnqd-01255-molecular-weight-and-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com